molecular formula C22H23N3O3 B2800982 N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 2415628-52-1

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2800982
CAS No.: 2415628-52-1
M. Wt: 377.444
InChI Key: YCSMSTVEHJYDAB-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the piperidinyl and pyridinyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and specific solvents to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial in monitoring the synthesis process and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives and similar compounds. Some similar compounds include:

    Chromene-2-carboxamides: These compounds share the chromene core but differ in the substituents attached to the core structure.

    Piperidinyl derivatives: Compounds containing the piperidinyl group, which may exhibit similar biological activities.

    Pyridinyl derivatives: Compounds with the pyridinyl group, known for their diverse chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-12-18(6-9-23-15)25-10-7-16(8-11-25)14-24-21(26)19-13-17-4-2-3-5-20(17)28-22(19)27/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSMSTVEHJYDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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